molecular formula C5H8O2 B13567026 (2S)-pent-4-yne-1,2-diol

(2S)-pent-4-yne-1,2-diol

Cat. No.: B13567026
M. Wt: 100.12 g/mol
InChI Key: AITIYGVGTCTFFC-YFKPBYRVSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2S)-pent-4-yne-1,2-diol is an organic compound with the molecular formula C5H8O2. It is a chiral molecule, meaning it has a non-superimposable mirror image. This compound is characterized by the presence of a hydroxyl group (-OH) on the second carbon and a triple bond between the fourth and fifth carbons in the pentane chain. The (2S) configuration indicates the specific spatial arrangement of the atoms around the chiral center.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-pent-4-yne-1,2-diol can be achieved through various methods. One common approach involves the asymmetric reduction of a suitable precursor, such as a propargylic ketone, using chiral catalysts. For example, the reduction of 4-pentyn-2-one using a chiral catalyst like ®-BINAP-RuCl2 can yield this compound with high enantioselectivity .

Industrial Production Methods

Industrial production of this compound typically involves large-scale asymmetric reduction processes. These processes are optimized for high yield and purity, often employing advanced catalytic systems and continuous flow reactors to ensure consistent production. The use of environmentally friendly solvents and reagents is also a key consideration in industrial settings .

Chemical Reactions Analysis

Types of Reactions

(2S)-pent-4-yne-1,2-diol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The triple bond can be reduced to a double or single bond using hydrogenation reactions.

    Substitution: The hydroxyl groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include PCC (pyridinium chlorochromate) and KMnO4 (potassium permanganate).

    Reduction: Hydrogenation can be performed using catalysts like Pd/C (palladium on carbon) under hydrogen gas.

    Substitution: Nucleophiles such as halides or amines can be used in substitution reactions, often in the presence of a base like NaOH (sodium hydroxide).

Major Products

Scientific Research Applications

(2S)-pent-4-yne-1,2-diol has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of complex molecules and natural products.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.

    Industry: It is used in the production of fine chemicals, agrochemicals, and materials science .

Mechanism of Action

The mechanism of action of (2S)-pent-4-yne-1,2-diol involves its interaction with specific molecular targets. For instance, its antimicrobial activity may be attributed to its ability to disrupt cell membranes or inhibit key enzymes in microbial metabolism. In cancer research, it may exert effects by interfering with cellular signaling pathways and inducing apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

    (2R)-pent-4-yne-1,2-diol: The enantiomer of (2S)-pent-4-yne-1,2-diol, with similar chemical properties but different biological activities.

    (2S)-pent-4-ene-1,2-diol: A reduced form with a double bond instead of a triple bond.

    (2S)-pentane-1,2-diol: A fully saturated analog with single bonds only .

Uniqueness

This compound is unique due to its triple bond and chiral center, which confer distinct reactivity and selectivity in chemical reactions. Its ability to undergo a wide range of transformations makes it a versatile intermediate in organic synthesis.

Properties

Molecular Formula

C5H8O2

Molecular Weight

100.12 g/mol

IUPAC Name

(2S)-pent-4-yne-1,2-diol

InChI

InChI=1S/C5H8O2/c1-2-3-5(7)4-6/h1,5-7H,3-4H2/t5-/m0/s1

InChI Key

AITIYGVGTCTFFC-YFKPBYRVSA-N

Isomeric SMILES

C#CC[C@@H](CO)O

Canonical SMILES

C#CCC(CO)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.